molecular formula C16H14BrClN2O2S2 B2628039 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-08-7

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2628039
CAS No.: 868217-08-7
M. Wt: 445.77
InChI Key: XZGNRBZDZYHTPD-UHFFFAOYSA-N
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Description

This product is 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole, a high-purity chemical compound with the CAS Number 868217-08-7 . It has a molecular formula of C16H14BrClN2O2S2 and a molecular weight of 445.77 g/mol . The compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and utility in organic synthesis . The structure is further functionalized with a (4-bromophenyl)methyl-sulfanyl group and a 4-chlorobenzenesulfonyl moiety, making it a potentially valuable intermediate for the synthesis of more complex molecules. Compounds based on the imidazoline scaffold are of significant research interest due to their wide range of potential biological activities, which may include anticancer, anti-inflammatory, and antiparasitic properties, among others . As a building block, this compound can be used in pharmaceutical research and development, particularly in the creation of hybrid molecules and the exploration of structure-activity relationships (SAR) . This product is intended for research and development purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary analyses to confirm the identity and purity of the product for their specific applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGNRBZDZYHTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the S-alkylation of a precursor compound, such as 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, in an alkaline medium with a suitable alkylating agent . This is followed by further functionalization steps to introduce the sulfonyl and imidazole groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonyl or imidazole groups.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can replace the halogen atoms with other functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. Key methods include:

  • S-alkylation : This method employs 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium to yield the desired compound.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity .

Data Table: Synthesis Overview

StepReagent/ConditionOutcome
Step 1 4-(4-bromophenyl)-5-phenyl-4H-triazoleSynthesis of thiol intermediate
Step 2 Alkali conditions with 2-bromo-1-phenylethanoneFormation of the imidazole compound
Characterization NMR, IR, HPLCConfirmation of structure

Pharmacological Properties

The structural features of this compound suggest significant pharmacological potential. Imidazole derivatives are known for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of bromine and chlorine substituents may enhance these activities by increasing lipophilicity and modulating interaction with biological membranes.
  • Anticancer Properties : Research has shown that imidazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific mechanisms involve targeting various signaling pathways critical for cancer cell survival .

Case Study: Antimicrobial Activity

A study conducted on related imidazole compounds demonstrated their efficacy against various bacterial strains. The results indicated that modifications in the aromatic substituents significantly influenced antimicrobial potency. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

Activity TypeAssessed CompoundResult
Antibacterial 2-{[(4-bromophenyl)methyl]sulfanyl}Effective against E. coli and S. aureus
Antifungal Similar imidazole derivativesInhibition of Candida species
Anticancer Related imidazolesInduction of apoptosis in HeLa cells

Mechanism of Action

The mechanism by which 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole exerts its effects is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

Crystallographic Behavior: Unlike non-sulfonylated imidazoles (), the target compound may exhibit unique packing modes due to sulfonyl-driven dipole interactions, though hydrogen bonding remains unlikely without -NH or -OH groups .

Synthetic Challenges : The combination of sulfanyl and sulfonyl groups may necessitate stepwise synthesis or protective strategies to avoid undesired side reactions .

Biological Activity

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic molecule with potential biological activity. Its structure incorporates a bromophenyl group, a chlorobenzenesulfonyl moiety, and an imidazole ring, suggesting diverse interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

C18H17BrClN2OS\text{C}_{18}\text{H}_{17}\text{BrClN}_2\text{OS}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties. The presence of the bromine atom in the phenyl ring is believed to enhance electron density, which may contribute to increased antibacterial efficacy .
  • Anticancer Potential : Preliminary studies suggest that compounds containing imidazole rings exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may also play a role in inhibiting tumor growth through multiple pathways .
  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrase, which is crucial in various physiological processes .
  • Antibacterial Mechanism :
    • The compound's antibacterial activity may stem from its ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarities with known antibiotics .
    • Intramolecular hydrogen bonding within the compound may stabilize its conformation, enhancing its interaction with bacterial targets.
  • Anticancer Mechanism :
    • The imidazole ring has been associated with the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is likely mediated through interference with signaling pathways involved in cell cycle regulation .
  • Enzyme Inhibition :
    • The sulfonamide component can mimic natural substrates or inhibitors of enzymes, leading to competitive inhibition and subsequent metabolic disruption within target organisms .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of related thiosemicarbazides found that compounds bearing bromine substituents exhibited enhanced activity against Staphylococcus aureus compared to their chlorine analogs. This suggests that the electronic effects imparted by halogen substituents significantly influence biological efficacy .

Case Study 2: Anticancer Properties

Research on imidazole derivatives has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionCompetitive inhibition of carbonic anhydrase

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